3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline is a compound that features a trifluoromethyl group attached to an aniline moiety through a 1,3,4-oxadiazole ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
The compound can be sourced from various chemical databases and literature, including PubChem and scientific journals. It is synthesized through multiple chemical pathways, often involving reactions that create the oxadiazole structure.
This compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is also classified as an aromatic amine due to the presence of the aniline structure.
The synthesis of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline can be represented by its chemical formula . The InChI representation is:
The compound exhibits a unique arrangement where the trifluoromethyl group contributes to its electronic properties while the oxadiazole ring enhances stability and reactivity. The presence of fluorine atoms significantly influences its lipophilicity and biological activity.
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline can undergo several types of chemical reactions:
Reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction are commonly used. The choice of conditions affects product distribution and yields significantly.
The mechanism by which 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline exerts its biological effects involves interaction with specific enzymes and receptors within biological systems. For instance, it has been shown to influence cytochrome P450 enzymes involved in drug metabolism.
Studies indicate that this compound may modulate signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation . This modulation could lead to potential therapeutic applications in cancer treatment.
The physical properties of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline include:
Chemically, this compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
The applications of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline are diverse:
The 1,3,4-oxadiazole scaffold emerged as a privileged structure in medicinal chemistry following seminal reports in the 1950s–1960s on its synthetic accessibility and metabolic stability. Early applications focused on antimicrobial agents (e.g., Furamizole), but the 2000s witnessed a strategic pivot toward targeted therapies. This shift was catalyzed by the identification of 1,3,4-oxadiazole's capacity to mimic peptide bonds in enzyme inhibitors. The FDA-approved endothelin A receptor antagonist Zibotentan (AstraZeneca) exemplifies this evolution, leveraging the oxadiazole core for tumor suppression in prostate cancer [3]. Concurrently, Ataluren (PTC Therapeutics), a 1,3,4-oxadiazole derivative, advanced as a novel treatment for Duchenne muscular dystrophy via nonsense mutation readthrough, highlighting the scaffold's therapeutic versatility [8]. Recent drug discovery campaigns have diversified applications to kinase inhibitors (e.g., FAK/VEGFR-2 targeting agents) and antiparasitics, with several candidates entering preclinical development. The scaffold's resurgence is evidenced by a >300% increase in medicinal chemistry publications (2010–2025), driven by advances in regioselective functionalization and hybrid molecular design [3] [7].
Table 1: Key Milestones in 1,3,4-Oxadiazole Drug Development
Year Range | Therapeutic Focus | Notable Derivatives | Clinical Impact |
---|---|---|---|
1950s-1970s | Antimicrobials | Furamizole | First-generation antibiotics |
1990s-2000s | Oncology, CNS | Zibotentan (ZD4054) | Phase III trials for prostate cancer |
2010s-Present | Antiparasitics, Kinase Inhibitors | NAT31-460137, Compound 27 | Broad-spectrum anti-trypanosomal/antimalarial activity [7] |
The 1,3,4-oxadiazole ring system serves as a high-fidelity bioisostere for ester, amide, and carboxylic acid functionalities due to its electronic topology and planar geometry. Key physicochemical properties include:
Table 2: Bioisosteric Properties of 1,3,4-Oxadiazole vs. Carbonyl Groups
Parameter | 1,3,4-Oxadiazole | Amide Bond | Ester Group |
---|---|---|---|
Bond Angle at Key Atom (°) | 105–108 (N-C-N) | 120 (C-C=O) | 115 (C-O-C) |
Electrostatic Potential (kJ/mol) | -85 (O1), -78 (N4) | -110 (C=O) | -95 (C=O) |
Metabolic Stability (t1/2 in microsomes) | >60 min | <15 min | <10 min |
These features underpin its application in 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline, where the oxadiazole bridges the aniline pharmacophore and trifluoromethyl group, enforcing coplanarity for enhanced target engagement. Molecular modeling confirms a <30° dihedral angle between the oxadiazole and phenyl rings, facilitating DNA minor groove binding or kinase hinge region interactions [3] [8].
The trifluoromethyl (-CF3) group is a strategic augmenter of 1,3,4-oxadiazole bioactivity through three interconnected mechanisms:
Table 3: Pharmacokinetic Impact of -CF3 on 1,3,4-Oxadiazole Derivatives
Derivative | Substituent at C5 | log P | Plasma t1/2 (h) | Vd (L/kg) | Target Affinity (Kd, nM) |
---|---|---|---|---|---|
3-[5-(Methyl)-1,3,4-oxadiazol-2-yl]aniline | -CH3 | 1.8 | 3.1 | 0.8 | 210 |
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline | -CF3 | 3.3 | 8.5 | 1.2 | 28 |
NAT31-460137 | -C6H4CF3 (linked) | 4.1 | 12.7 | 0.9 | 6 |
The synergy between the 1,3,4-oxadiazole scaffold and -CF3 group establishes a robust platform for CNS-penetrant agents (e.g., anti-trypanosomal Compound 19 with predicted BBB permeability >0.8) and kinase inhibitors requiring prolonged target occupancy [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7